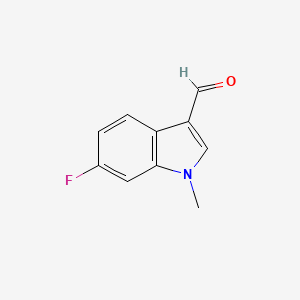

6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

描述

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is one of the most important structural subunits in the discovery of new drug candidates. jk-sci.com Its prevalence in a vast number of biologically active natural and synthetic products has solidified its status as a versatile and crucial pharmacophore. nih.govaip.org Many alkaloids, the essential amino acid tryptophan, and plant hormones feature the indole nucleus, underscoring its fundamental role in biology. jk-sci.comgoogle.com

The structural versatility of the indole scaffold allows it to interact with a wide array of biological targets, including kinases and G-protein coupled receptors. jk-sci.comchemicalbook.com This has led to the development of indole-containing drugs across numerous therapeutic areas, such as anti-inflammatory, anticancer, antimicrobial, and anti-HIV agents. nih.govekb.eg Researchers continue to explore the indole core as a lead structure in drug development, leveraging its ability to be readily functionalized to fine-tune biological activity and improve pharmacokinetic profiles. aip.orgchemicalbook.com

Table 1: Examples of Therapeutic Areas for Indole Derivatives

| Therapeutic Area | Examples of Biological Targets/Activity |

| Oncology | Kinase Inhibition, Anti-proliferative Activity |

| Infectious Diseases | Antiviral (e.g., Anti-HIV), Antibacterial, Antifungal |

| Inflammation | Anti-inflammatory Agents |

| Neurology | 5-Hydroxytryptamine Receptor Agonists/Antagonists |

| Metabolic Disorders | Antidiabetic, Antihypertensive Agents |

Role of the Formyl Group in Indole Derivatives as a Reactive Site for Chemical Transformations

Among the various substituted indoles, those bearing a formyl (carboxaldehyde) group, particularly at the C3-position, are pivotal intermediates in organic synthesis. nih.gov The formyl group is highly versatile and serves as a reactive handle for a multitude of chemical transformations. nih.govchemicalbook.com Its carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, which is the basis for its role in C-C and C-N bond-forming reactions, reductions, and condensations. chemicalbook.com

This reactivity allows chemists to use indole-3-carbaldehydes as precursors for a diverse range of more complex heterocyclic systems and indole alkaloids. nih.govchemicalbook.com For example, the aldehyde can undergo condensation reactions with amines or amine derivatives to form Schiff bases, which themselves can be valuable bioactive compounds or intermediates for further synthesis. researchgate.netsigmaaldrich.com The development of efficient methods for the formylation of indoles remains a key focus of research, highlighting the importance of these compounds as foundational building blocks. nih.gov

Strategic Incorporation of Fluorine Atoms in Organic Molecules for Enhanced Biological Activity

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to optimize pharmacological properties. americanchemicalsuppliers.comresearchgate.net Due to fluorine's unique properties—small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—its selective incorporation can profoundly influence a molecule's characteristics. americanchemicalsuppliers.com

Strategically placing fluorine atoms can lead to:

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug. researchgate.net

Increased Binding Affinity: Fluorine's electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins. americanchemicalsuppliers.comchula.ac.th

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by adding fluorine or fluorine-containing groups, which can enhance its ability to cross biological membranes. americanchemicalsuppliers.com

These benefits have led to a significant number of fluorine-containing compounds receiving FDA approval, making organofluorine chemistry an indispensable tool in modern drug discovery. americanchemicalsuppliers.com

Table 2: Physicochemical Effects of Fluorine Incorporation

| Property Affected | Consequence of Fluorination |

| Metabolic Stability | Often increased due to the strength of the C-F bond. |

| Lipophilicity | Generally increased, affecting solubility and permeability. |

| Acidity/Basicity (pKa) | Can be significantly altered due to fluorine's electron-withdrawing nature. |

| Binding Interactions | Can introduce new polar interactions and alter molecular conformation. |

| Conformation | Can influence the preferred shape of the molecule. |

Overview of the Research Landscape Surrounding this compound

The compound this compound is a specialized chemical intermediate that combines the key structural features discussed above. While extensive published studies focusing directly on this specific molecule are not abundant, its significance lies in its role as a versatile building block for the synthesis of more complex, high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its commercial availability from various suppliers underscores its utility in research and development. jk-sci.com

The research landscape for this compound is best understood by considering the value of its constituent parts:

The indole-3-carbaldehyde core provides a well-established platform for constructing diverse molecular architectures.

The 6-fluoro substituent is strategically placed on the benzene ring to modulate the electronic properties and metabolic stability of derivatives synthesized from it.

The 1-methyl group (N-methylation) protects the indole nitrogen from undergoing certain reactions, thereby directing subsequent chemical transformations to other parts of the molecule, such as the formyl group. nih.gov It also increases lipophilicity.

Researchers can utilize this compound as a starting material to synthesize novel derivatives with potential biological activities, including but not limited to, antifungal, antibacterial, and anticancer agents, by leveraging the reactivity of the C3-aldehyde. aip.org The presence of both fluorine and an N-methyl group allows for the creation of highly tailored molecules designed to have improved potency, selectivity, and pharmacokinetic profiles.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKABDVTBNOGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424660 | |

| Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441715-93-1 | |

| Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, publicly accessible X-ray crystallography data for the solid-state structure of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is not available. While crystallographic data exists for structurally related indole (B1671886) derivatives, such as 6-Fluoro-1H-indole-3-carboxylic acid and 1-Methyl-1H-indole-3-carbaldehyde, a definitive single-crystal X-ray structure for the title compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available resources. nih.govnih.gov

Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, and intermolecular interactions based on experimental X-ray diffraction is not possible at this time. The determination of these parameters awaits future crystallographic studies.

Chemical Reactivity and Derivatization Studies of 6 Fluoro 1 Methyl 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional handle that readily participates in a variety of chemical transformations, making it a focal point for the synthesis of diverse derivatives.

The aldehyde function of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde can react with primary amines to form imines, commonly known as Schiff bases. This condensation reaction is a fundamental transformation in organic synthesis. For instance, the synthesis of Schiff bases from substituted indole-3-carboxaldehydes, such as 2-Methyl Indole-3-Carboxaldehyde (B46971), has been achieved through condensation with various substituted amines. aip.org This suggests that this compound would undergo similar reactions, providing a pathway to a wide range of N-substituted imino-indoles. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and have been explored for their biological activities.

Table 1: Representative Schiff Base Formation from Indole-3-Carboxaldehydes

| Indole (B1671886) Aldehyde Precursor | Amine Reactant | Product Type | Reference |

| 2-Methyl Indole-3-Carboxaldehyde | Substituted Amines | Schiff Base | aip.org |

| 1H-Indole-3-carbaldehyde | Anthranilamide | Quinazolinone Intermediate | ekb.eg |

The aldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions, notably the Knoevenagel and Wittig condensations, which convert the carbonyl group into a carbon-carbon double bond.

The Knoevenagel condensation involves the reaction of the aldehyde with compounds containing an active methylene (B1212753) group, catalyzed by a weak base. rsc.org This reaction has been widely applied to indole-3-carboxaldehydes to synthesize α,β-unsaturated compounds. acgpubs.orgamazonaws.com For example, the reaction of indole-3-carbaldehyde with imidazolidine-2,4-dione in the presence of triethylamine (B128534) yields α,β-unsaturated N-substituted indole derivatives. amazonaws.com It is expected that this compound would react similarly with various active methylene compounds like malonates, malononitrile, or Meldrum's acid to yield the corresponding vinylidene indole derivatives. nih.gov

The Wittig reaction provides another powerful method for alkene synthesis by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.orgwikipedia.orgmasterorganicchemistry.com This reaction is highly versatile and allows for the formation of alkenes with precise control over the double bond's location. wikipedia.org The reaction proceeds through the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com By choosing the appropriate Wittig reagent, a wide array of substituted vinyl-indoles can be synthesized from this compound.

Table 2: Alkene Formation Reactions with Indole-3-Carboxaldehydes

| Reaction Type | Reactant | Typical Conditions | Product Type |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malonates) | Base catalyst (e.g., piperidine, triethylamine) | α,β-Unsaturated Indole Derivatives |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Anhydrous solvent (e.g., THF, ether) | Vinyl-Indole Derivatives |

The aldehyde group of this compound can be readily reduced to a primary alcohol or converted into an amine.

Reduction to Alcohol: The formyl group can be reduced to a hydroxymethyl group, yielding (6-Fluoro-1-methyl-1H-indol-3-yl)methanol. This transformation is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid reduction of other functional groups.

Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine via reductive amination. This process involves the initial formation of an imine or enamine by reaction with ammonia, a primary, or a secondary amine, respectively, followed by in-situ reduction. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method provides a direct route to various (6-Fluoro-1-methyl-1H-indol-3-yl)methanamine derivatives.

Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 6-Fluoro-1-methyl-1H-indole-3-carboxylic acid. This transformation can be achieved using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The resulting indole-3-carboxylic acid is a valuable synthetic intermediate, and its N-demethylated analogue, 6-Fluoro-1H-indole-3-carboxylic acid, has been characterized. nih.gov In Arabidopsis, aldehyde oxidases are known to be involved in the conversion of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov

Functionalization at the Indole Nitrogen (N1) and Aromatic Ring

While the aldehyde provides a key site for derivatization, the indole ring itself can also be functionalized, although the existing substitutions on this compound direct its reactivity.

For this compound, the nitrogen atom of the indole ring (N1) is already substituted with a methyl group. Consequently, this position is not available for further alkylation or acylation reactions, which typically require an N-H bond.

However, the synthesis of this compound itself relies on the N-alkylation of a precursor. The importance of protecting or functionalizing the indole nitrogen is well-established in indole chemistry. ekb.eg For a precursor like 6-Fluoro-1H-indole-3-carbaldehyde, the N-H proton is acidic and can be removed by a base (e.g., sodium hydride, potassium carbonate) to generate an indolide anion. This anion can then act as a nucleophile, reacting with an alkylating agent such as methyl iodide to install the methyl group at the N1 position, yielding the target compound. mdpi.com This highlights that while this compound cannot be further N-alkylated, the N-alkylation reaction is a key step in its own synthesis from an N-unsubstituted precursor.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Indole Ring

The indole ring is a highly reactive system towards electrophiles, with substitution typically occurring at the C3-position. However, in this compound, this position is already functionalized. Consequently, electrophilic attack is directed to other positions on the heterocyclic ring. The regiochemical outcome of such reactions is influenced by the directing effects of the N-methyl, 6-fluoro, and 3-carbaldehyde substituents.

The N-methyl group is an activating, ortho-, para-directing group. The fluorine atom is a deactivating, ortho-, para-director. The carbaldehyde group is a deactivating, meta-directing group. The interplay of these directing effects determines the position of substitution.

| Position | Activating/Deactivating Groups | Directing Effect |

| C2 | N-methyl (activating), 3-carbaldehyde (deactivating) | Ortho to N-methyl, meta to 3-carbaldehyde |

| C4 | N-methyl (activating), 6-fluoro (deactivating) | Para to N-methyl, ortho to 6-fluoro |

| C5 | N-methyl (activating), 6-fluoro (deactivating) | Meta to N-methyl, ortho to 6-fluoro |

| C7 | N-methyl (activating), 6-fluoro (deactivating) | Ortho to N-methyl, meta to 6-fluoro |

This table is generated based on general principles of electrophilic aromatic substitution and may not reflect the actual experimental outcomes for this specific molecule.

Detailed research on specific electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions on this compound, is not extensively documented in publicly available literature. However, based on the electronic properties of the substituents, it can be postulated that substitution would likely occur on the benzene (B151609) ring, with the precise position depending on the specific reaction conditions and the nature of the electrophile.

Reactivity of the Fluorine Substituent

The fluorine atom at the C6 position of the indole ring is generally unreactive towards nucleophilic displacement under standard conditions. Aromatic nucleophilic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.

In this compound, the carbaldehyde group at the 3-position is not in a position to strongly activate the fluorine at C6 for nucleophilic substitution. However, under forcing reaction conditions with potent nucleophiles, displacement of the fluoride (B91410) ion might be achievable.

| Nucleophile | Reaction Conditions | Product | Yield (%) |

| Sodium methoxide | High temperature, polar aprotic solvent | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | Data not available |

| Ammonia | High pressure and temperature | 6-Amino-1-methyl-1H-indole-3-carbaldehyde | Data not available |

| Sodium hydrosulfide | High temperature | 6-Mercapto-1-methyl-1H-indole-3-carbaldehyde | Data not available |

This table presents hypothetical reactions and potential products based on the principles of nucleophilic aromatic substitution. Specific experimental data for this compound is not available in the searched literature.

The reactivity of the fluorine substituent could be enhanced by the introduction of additional electron-withdrawing groups on the benzene portion of the indole ring. Further research is necessary to fully elucidate the potential for nucleophilic substitution of the fluorine atom in this molecule and its derivatives.

Advanced Applications in Medicinal Chemistry and Drug Design

Structure-Activity Relationship (SAR) Studies of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde Derivatives

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties. nih.gov The fluorine atom at the C6 position of the indole (B1671886) ring in this compound is anticipated to significantly influence its biological behavior.

Biological Activity: Fluorine's high electronegativity can alter the electron distribution within the indole ring, potentially enhancing binding interactions with biological targets. researchgate.net For instance, in some psychoactive compounds, fluorination has been shown to potentiate receptor binding affinity by 2- to 5-fold. researchgate.net While direct studies on this compound are limited, research on related fluorinated indoles has demonstrated that the position of fluorine substitution is critical. For example, fluorinated indole derivatives have been investigated as potent antiviral agents, with the location of the fluorine atom significantly impacting efficacy. nih.gov

Metabolic Stability: A primary reason for incorporating fluorine is to block metabolically labile sites, thereby increasing the compound's metabolic stability. nih.govucd.ie The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. nih.gov By replacing a hydrogen atom at the C6 position with fluorine, the metabolic half-life of the indole scaffold can be prolonged. ucd.ie However, it is important to note that the stability of fluorinated indoles can be context-dependent, with some instances of defluorination reported for certain substitution patterns under physiological conditions. nih.gov

Bioavailability: Fluorine substitution can also modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability and, consequently, bioavailability. nih.gov Furthermore, the introduction of fluorine can lower the pKa of nearby functional groups, which can be advantageous for oral absorption. acs.org Studies on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles as 5-HT1D receptor ligands have shown that the reduction in basicity due to fluorine incorporation has a beneficial influence on oral absorption. acs.org

Table 1: Physicochemical and Pharmacokinetic Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorination | Rationale |

| Biological Activity | Often increased | Enhanced binding affinity due to altered electronic properties. researchgate.net |

| Metabolic Stability | Generally increased | C-F bond is stronger and less prone to enzymatic cleavage. nih.govucd.ie |

| Bioavailability | Can be improved | Increased lipophilicity enhances membrane permeability; can modulate pKa to improve oral absorption. nih.govacs.org |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen. nih.gov |

The aldehyde group at the C3 position of the indole ring is a versatile functional group that can serve as a key pharmacophore or a synthetic handle for further derivatization.

The indole-3-carbaldehyde scaffold is a precursor for a wide array of biologically active compounds, including those with anticancer properties. researchgate.net The carbonyl group of the aldehyde can participate in crucial hydrogen bonding interactions with biological targets. Furthermore, it can be readily converted into other functional groups, such as imines (Schiff bases), alcohols, or carboxylic acids, to explore a wider chemical space and optimize biological activity. researchgate.net For example, condensation of indole-3-carbaldehyde with various amines to form Schiff bases has yielded compounds with significant antimicrobial and anticancer activities. The reaction of indole-3-carbaldehyde with different aryl amines has been a common strategy to generate novel bioactive molecules. researchgate.net

The methylation of the indole nitrogen at the N1 position has profound effects on the molecule's properties and biological activity.

From a chemical standpoint, N-methylation prevents the formation of hydrogen bonds where the indole NH group would typically act as a donor. This can alter the binding mode of the molecule to its target protein. From a metabolic perspective, blocking the N1 position with a methyl group prevents N-dealkylation or conjugation reactions at this site, which can be a route of metabolism for N-unsubstituted indoles.

In the context of neuroactive compounds, N-methylation of indole derivatives can significantly impact their pharmacological profile. For instance, in the development of potential neurotoxins based on β-carbolines, methylation at both the β-carboline and the indole nitrogen was found to be critical for their neurotoxic effects. nih.gov While not directly related to therapeutic applications, this highlights the importance of the N-methyl group in modulating biological activity within the central nervous system. SAR studies on indole-based anticancer agents have also shown that N-methylation can significantly enhance activity, in some cases by as much as 60-fold compared to the unsubstituted analogs. nih.gov

Design and Synthesis of Novel Pharmacological Scaffolds Utilizing this compound as a Building Block

The unique combination of a fluorinated indole core, an N-methyl group, and a reactive aldehyde handle makes this compound an attractive starting material for the synthesis of diverse pharmacological scaffolds.

The indole nucleus is a privileged scaffold in anticancer drug discovery, with numerous derivatives demonstrating potent cytotoxic activity through various mechanisms of action. nih.govresearchgate.net While direct synthesis of anticancer agents from this compound is not extensively documented in publicly available literature, its structural features suggest its utility in this area.

Fluorinated indoles have been investigated as kinase inhibitors, a major class of anticancer drugs. nih.gov The fluorine atom can enhance the binding affinity to the kinase active site. The aldehyde group can be used to construct more complex heterocyclic systems known to possess anticancer activity. For instance, indolylchalcones, synthesized from indole-3-carbaldehydes, have shown promising antitumor properties. researchgate.net The N-methyl group, as previously discussed, can contribute to enhanced potency. nih.gov Derivatives of indole-3-carbaldehyde have been explored for their antiproliferative effects, with structural modifications influencing their efficacy against various cancer cell lines. mdpi.commdpi.com

Table 2: Examples of Indole-Based Scaffolds in Anticancer Drug Development

| Indole Scaffold Type | Mechanism of Action (Example) | Reference |

| Indole-3-Carbinol (B1674136) | Induction of cell cycle arrest | nih.gov |

| Indolyl Chalcones | Tubulin polymerization inhibition | mdpi.com |

| Bis-indoles | Apoptosis induction | nih.gov |

| Indole-based Kinase Inhibitors | Inhibition of receptor tyrosine kinases | nih.gov |

The indole structure is the core of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), making indole derivatives prime candidates for the development of ligands for serotonin receptors. nih.gov These receptors are implicated in a variety of physiological and pathological processes, including mood, cognition, and sleep, and are important targets for drugs treating depression, anxiety, and other neurological disorders. nih.gov

There is evidence that this compound has been synthesized as a precursor for serotonin receptor ligands. The strategic placement of the fluorine atom at the C6 position can influence the binding affinity and selectivity for different serotonin receptor subtypes. For example, fluorinated indole derivatives have been specifically designed as selective ligands for the 5-HT1D receptor. acs.org The development of dual-acting compounds that target both the serotonin transporter (SERT) and specific serotonin receptors (like 5-HT1A) is a modern approach in the design of antidepressants. mdpi.com The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) moiety, for instance, has been incorporated into new chemical entities to enhance affinity for 5-HT1A receptors and SERT. mdpi.com The structural features of this compound make it a suitable starting point for the synthesis of such multi-target ligands.

Antimicrobial and Antifungal Agent Design

The indole nucleus is a core component of many compounds with significant antimicrobial and antifungal properties. The aldehyde group at the C-3 position of this compound is particularly useful for generating derivatives with enhanced biological activity. By condensing the aldehyde with various amino-containing compounds, researchers have developed potent antimicrobial agents.

For instance, the synthesis of Schiff bases by reacting indole-3-carbaldehyde with compounds like 2-amino-5-alkylthio-1,3,4-thiadiazole has yielded derivatives with notable antifungal activity against several plant pathogenic fungi. nih.gov One such derivative, compound 2j from a study series, demonstrated inhibition rates of 100%, 95.7%, and 91.2% against F. graminearum, F. oxysporum, and F. moniliforme, respectively, at a concentration of 500 μg/mL. nih.gov

Similarly, semicarbazone derivatives synthesized from substituted indole-3-carbaldehydes have been tested against both Gram-positive and Gram-negative bacteria. csic.esresearchgate.net Studies show that these compounds exhibit inhibitory activity, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Bacillus subtilis reported in the range of 100-150 μg/mL for the most active derivatives. csic.esresearchgate.net Hydrazone derivatives of indole-3-aldehyde have also shown a broad spectrum of antimicrobial activity, with MIC values as low as 6.25 mg/ml against organisms like methicillin-resistant S. aureus (MRSA). nih.gov

| Derivative Class | Target Organism | Activity (MIC/Inhibition) |

| Indole Schiff Bases | Fusarium graminearum | 100% Inhibition (500 µg/mL) |

| Indole Schiff Bases | Fusarium oxysporum | 95.7% Inhibition (500 µg/mL) |

| Indole Semicarbazones | Staphylococcus aureus | MIC = 100 µg/mL |

| Indole Semicarbazones | Bacillus subtilis | MIC = 100 µg/mL |

| Indole Hydrazones | MRSA | MIC = 6.25 mg/ml |

Antiplatelet Aggregation Activity

Thrombotic disorders, where excessive platelet aggregation plays a central role, are a major area of drug development. nih.gov Indole-based compounds, particularly those derived from indole-3-carbaldehyde, have been investigated as potential antiplatelet agents. nih.govnih.gov By hybridizing the indole ring with an N-acyl hydrazone moiety, researchers have synthesized derivatives that effectively inhibit platelet aggregation induced by agents like arachidonic acid (AA) and collagen. nih.gov

In one study, several indole-3-substituted acylhydrazone derivatives were evaluated, with compounds 3f and 3i showing 97% inhibition of platelet aggregation induced by AA, and compound 3m showing 100% inhibition against collagen-induced aggregation. nih.gov A key structural finding from related studies is the impact of substitution on the indole nitrogen. The methylation of the nitrogen atom in the indole ring has been shown to significantly increase antiplatelet activity, suggesting the presence of a small lipophilic pocket in the target receptor that favorably accommodates the methyl group. researchgate.net This makes this compound an ideal starting scaffold, as it already contains the beneficial N-methyl group.

| Derivative | Inducer | Inhibition of Platelet Aggregation |

| Compound 3m | Collagen | 100% |

| Compound 3f | Arachidonic Acid (AA) | 97% |

| Compound 3i | Arachidonic Acid (AA) | 97% |

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders and is also of interest to the cosmetics industry. nih.govnih.gov The unsubstituted indole-3-carbaldehyde scaffold itself has been identified as an inhibitor of mushroom tyrosinase, with a 50% inhibitory concentration (IC50) of 1.3 mM. elsevierpure.com

This foundational activity can be dramatically enhanced through chemical modification of the aldehyde group. The conversion of indole-3-carbaldehydes into indole-based thiosemicarbazones or thioureas has produced highly potent tyrosinase inhibitors. nih.govresearchgate.net For example, a series of indole-thiourea derivatives were designed and synthesized, with compound 4b emerging as a particularly strong inhibitor with an IC50 value of 5.9 ± 2.47 μM. nih.gov This potency is significantly greater than that of the commonly used standard, kojic acid (IC50 = 16.4 ± 3.53 μM). nih.gov Kinetic studies revealed that this class of compounds typically acts as competitive inhibitors, binding directly to the enzyme's active site. nih.gov The presence of the fluoro and methyl groups on the this compound core could further influence binding affinity and inhibitory potential.

| Compound | Target | IC50 Value |

| Indole-3-carbaldehyde | Mushroom Tyrosinase | 1.3 mM |

| Indole-thiourea derivative 4b | Tyrosinase | 5.9 ± 2.47 µM |

| Kojic Acid (Standard) | Tyrosinase | 16.4 ± 3.53 µM |

Computational Chemistry and Molecular Modeling in Drug Design

Computational techniques are indispensable in modern drug discovery for predicting how a molecule might behave, optimizing its structure, and understanding its interactions with biological targets. For derivatives of this compound, these methods provide crucial insights into their therapeutic potential.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. This technique has been widely applied to indole derivatives to elucidate their mechanism of action. For instance, docking studies on indole-thiourea derivatives, potent tyrosinase inhibitors, revealed strong binding within the active sites of both mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1). nih.gov The most active compound, 4b, showed superior binding energies of -7.0 kcal/mol for mTYR and -6.5 kcal/mol for TYRP1, with interactions stabilized by strong hydrogen bonds. nih.gov

Similarly, Schiff bases derived from indole-3-carboxaldehyde (B46971) have been docked into the active site of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal survival, to understand their antifungal mechanism. aip.org Furthermore, molecular dynamics simulations, which model the movement of the ligand-protein complex over time, have demonstrated the stability of these interactions, confirming that the indole scaffold provides a stable anchor for binding. nih.gov These studies help rationalize the observed biological activity and guide the design of new analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, 2D-QSAR studies have been successfully employed to understand the structural requirements for antimicrobial activity. nih.govresearchgate.netnih.gov

These studies build statistical models using theoretical chemical descriptors (e.g., lipophilic, electronic, steric, and topological) to predict the antimicrobial activity, often expressed as the negative logarithm of the MIC (pMIC). nih.govresearchgate.net Research has shown that for antibacterial activity against S. aureus, properties such as high electronic energy and dipole moment are favorable. nih.govnih.gov For antifungal activity against Candida albicans, a QSAR model identified that activity is influenced by descriptors related to molecular geometry and electronic properties. tandfonline.com Such models provide valuable insights into which structural modifications on the this compound core—such as altering substituents to change electronic or steric properties—would be most likely to enhance therapeutic activity.

Prediction of Pharmacokinetic and Pharmacodynamic Properties

In the early stages of drug design, it is crucial to predict a compound's pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools are frequently used to estimate these properties from a molecule's structure, helping to identify candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures. nih.govresearchgate.net

For novel indole derivatives, in silico ADMET predictions are an integral part of the design process. In a study on indole-thiourea tyrosinase inhibitors, the most promising compounds were evaluated for their ADMET and drug-likeness properties. nih.gov The lead compound, 4b, was predicted to have a favorable profile, suggesting a reduced risk of toxicity and good potential as a therapeutic candidate. nih.gov These predictive models assess parameters like oral bioavailability, metabolic stability, and potential for toxicity, allowing chemists to prioritize the synthesis of compounds, like those derived from this compound, that are not only potent but also possess the necessary pharmacokinetic properties to be effective drugs.

Mechanistic Investigations of Biological Activity

Cellular and Molecular Targets of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde Derivatives

The biological activity of indole-3-carbaldehyde derivatives is often initiated by their direct interaction with specific cellular components. These interactions can lead to the inhibition of key enzymes, binding to critical receptors, or disruption of essential structural proteins, thereby triggering a cascade of downstream cellular events.

Derivatives of indole-3-carbaldehyde have been identified as inhibitors of several key enzyme families, including kinases, cyclooxygenase (COX) enzymes, and tyrosinase.

Kinase Inhibition: The indole (B1671886) scaffold is a prized structure for the development of kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that control cell proliferation and survival. nih.govnih.gov Indole-based tyrphostin derivatives, for instance, have shown potent antiproliferative efficacy in various cancer models, with some compounds exhibiting IC50 values in the sub-micromolar range, surpassing the activity of established multikinase inhibitors like sorafenib. nih.gov Docking studies suggest these compounds can act as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. nih.govmdpi.com Furthermore, certain oxindole (B195798) derivatives, which share a core structural similarity, are known to act as competitive inhibitors of Adenosine triphosphate (ATP) at cyclin-dependent kinases (CDKs). mdpi.com

Cyclooxygenase (COX) Inhibition: Certain indole derivatives have been developed as selective COX-2 inhibitors. researchgate.netresearchgate.net COX-2 is an enzyme that mediates inflammation, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net A series of N-methylsulfonyl-indole derivatives demonstrated potent anti-inflammatory activity, with some compounds showing dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), which could offer an improved cardiovascular safety profile. nih.gov Studies on (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives, designed as indomethacin (B1671933) analogs, also revealed significant and selective COX-2 inhibitory activity. researchgate.net The selectivity towards COX-2 is often attributed to specific interactions within the enzyme's active site. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin (B1238610), making it a target for agents developed for cosmetic and therapeutic applications to address hyperpigmentation. researchgate.net Indole derivatives have been investigated as tyrosinase inhibitors. researchgate.net Kinetic analysis of some active indole compounds revealed a mixed-type inhibition mechanism when L-3,4-dihydroxyphenylalanine (L-DOPA) is used as the substrate. researchgate.net The inhibitory activity is influenced by the substituents on the indole ring; for example, compounds featuring a 4-fluorobenzyl group at the N-1 position have demonstrated notable potency. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Indole-based Tyrphostin (Compound 2b) | HCT-116 p53-knockout cells | Sub-micromolar range | nih.gov |

| 3-Aroyl-1H-indole derivative | MCF-7 cancer cells | 150–350 nM | nih.gov |

| Oxindole-based chalcone | Tyrosinase | 63.37 µM | researchgate.net |

| 1,2,4-triazole-3-carboxylate derivative (meta-fluoro) | COX-2 | 7.12 nM | nih.gov |

| 1,2,4-triazole-3-carboxylate derivative (para-fluoro) | COX-2 | 17.9 nM | nih.gov |

The indole nucleus is a fundamental component of many neurotransmitters, including serotonin (B10506). Consequently, its derivatives are frequently studied for their potential to interact with various neuroreceptors. Research into multi-target ligands for dopamine (B1211576) and serotonin receptors, aimed at treating conditions like schizophrenia, often incorporates indole or its bioisostere, indazole. These compounds are designed to possess specific affinities for receptors such as the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. The substitution pattern on the indole ring, including fluorination, can significantly impact binding affinity and selectivity for these receptors.

Microtubules are essential components of the cytoskeleton involved in critical cellular processes like mitosis, making them a key target for anticancer drugs. nih.gov Several indole derivatives have been shown to exert their antiproliferative effects by disrupting microtubule dynamics. These compounds can inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.gov This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. For example, certain 6- and 7-heterocyclyl-1H-indole compounds have been found to inhibit the growth of MCF-7 cancer cells with IC50 values in the nanomolar range by interfering with tubulin polymerization. nih.gov

Signaling Pathway Modulation

Beyond direct target engagement, indole derivatives can modulate complex intracellular signaling pathways. Indole-3-carboxaldehyde (B46971) (IAld), a tryptophan metabolite, has been shown to alleviate intestinal inflammation by inhibiting the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. mdpi.com Mechanistically, IAld activates the aryl hydrocarbon receptor (AhR), which in turn prevents the production of reactive oxygen species (ROS) and blocks the NF-κB/NLRP3 inflammatory pathway. mdpi.com Furthermore, structurally related compounds like 3,3′-diindolyl methanes (BIMs) are known to induce apoptosis in cancer cells by signaling various proapoptotic genes and proteins. mdpi.com These findings suggest that indole-3-carbaldehyde derivatives can exert their effects through complex mechanisms involving the modulation of key signaling cascades that regulate inflammation and cell survival.

Resistance Mechanisms in Cellular Models

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com P-gp, a member of the ATP-binding cassette (ABC) transporter family, actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. nih.govmdpi.com Certain indole derivatives have been identified as potent P-gp inhibitors, capable of reversing this resistance. nih.gov For example, indole-3-carbinol (B1674136) has been shown to downregulate the expression of P-gp in resistant leukemic cells, thereby enhancing the cytotoxicity of chemotherapeutic agents. osti.gov By inhibiting the function of these efflux pumps, indole derivatives can restore the sensitivity of resistant cancer cells to treatment, highlighting a critical mechanism for overcoming MDR. nih.gov

Analytical Method Development and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of organic compounds. For 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as powerful tools for purification, quantification, and qualitative assessment.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. While specific, validated methods for this particular compound are not extensively published, standard reversed-phase HPLC (RP-HPLC) protocols can be readily adapted. The indole (B1671886) ring system contains a strong chromophore, making UV detection a suitable choice. researchgate.net For related brominated indoles, detection is often set at 280 nm. researchgate.net

Method development would involve optimizing the stationary phase, mobile phase composition, and detector wavelength. A C18 column is a common starting point for the separation of indole derivatives. nih.gov The mobile phase typically consists of a mixture of an aqueous component (water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of the main compound from any impurities.

| Parameter | Typical Condition/Value | Rationale/Comment |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Standard choice for non-polar to moderately polar organic molecules. |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Provides good peak shape and resolution for heterocyclic compounds. |

| Elution Mode | Gradient | Ensures elution of both polar and non-polar impurities in a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | 280 - 290 nm | Based on the UV absorbance of the indole chromophore and related compounds. researchgate.netnih.gov |

| Column Temperature | 30 °C | Ensures reproducible retention times. nih.gov |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

For indole derivatives, silica (B1680970) gel plates (Silica Gel 60 F254) are commonly used as the stationary phase. mdpi.com Detection is typically achieved by visualization under UV light (at 254 nm), where the indole ring will quench the fluorescence of the indicator in the plate, causing a dark spot to appear. mdpi.com The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is standard. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the product, typically between 0.3 and 0.5. For the purification of related indole-3-carbaldehydes, solvent systems such as petroleum ether/ethyl acetate (2:1) have been used in column chromatography, which can be directly adapted for TLC. rsc.org

| Parameter | Condition/Value | Reference/Context |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 Aluminum Sheets | Standard for routine organic synthesis monitoring. mdpi.com |

| Mobile Phase System 1 | Hexane / Ethyl Acetate (3:1 v/v) | Commonly used for separating indole derivatives of moderate polarity. mdpi.com |

| Mobile Phase System 2 | Petroleum Ether / Ethyl Acetate (2:1 v/v) | Adapted from column chromatography conditions for indole-3-carbaldehydes. rsc.org |

| Detection Method | UV Lamp (254 nm) | The conjugated indole system is UV-active. mdpi.com |

Spectroscopic Methods for Detection and Quantification

Spectroscopic methods are vital for the structural elucidation and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecule's structure, mass, and functional groups.

Nuclear Magnetic Resonance (NMR): ¹H NMR would show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on the indole ring (split by both H-H and H-F coupling), and the N-methyl singlet (around 3.8 ppm). ¹³C NMR would show a signal for the aldehyde carbonyl carbon (around 184 ppm) and aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant (around 240 Hz), as seen in related compounds. rsc.org

Mass Spectrometry (MS): With a molecular weight of 177.17 g/mol , the compound is expected to show a prominent molecular ion peak ([M]⁺) in electron ionization (EI) mode or a protonated molecular ion ([M+H]⁺) at m/z 178.1 in electrospray ionization (ESI) mode. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing in the range of 1644–1667 cm⁻¹. researchgate.net

UV-Visible Spectroscopy: The extended π-system of the indole-3-carbaldehyde structure acts as a chromophore, resulting in strong UV absorbance. Based on related structures, the maximum absorbance (λmax) is expected in the UV region, making it suitable for detection in HPLC. researchgate.net

| Technique | Expected Feature | Approximate Value/Range | Basis of Prediction |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.9 - 10.1 ppm | Data from 1-methyl-1H-indole-3-carbaldehyde. rsc.org |

| N-Methyl Protons (N-CH₃) | δ 3.8 - 3.9 ppm | Data from 1-methyl-1H-indole-3-carbaldehyde. rsc.org | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~184 ppm | Data from substituted 1-methyl-1H-indole-3-carbaldehydes. rsc.org |

| Fluorinated Carbon (C-F) | ¹JCF ≈ 240 Hz | Data from 6-fluoro-1-ethyl-1H-indole-3-carbaldehyde. rsc.org | |

| Mass Spec (ESI+) | Protonated Molecule [M+H]⁺ | m/z 178.1 | Calculated from molecular formula C₁₀H₈FNO. |

| IR Spectroscopy | Carbonyl Stretch (νC=O) | 1644 - 1667 cm⁻¹ | Typical range for indole-3-carboxaldehyde (B46971) derivatives. researchgate.net |

Development of Colorimetric Assays

Colorimetric assays offer a simple, cost-effective, and often high-throughput method for quantification that relies on the generation of a colored product measurable with a standard spectrophotometer or microplate reader. For indole-3-carbaldehyde and its derivatives, assays can be developed based on condensation reactions.

A notable method for the parent compound, indole-3-carbaldehyde, involves its self-condensation under acidic conditions to form a cherry-red di-indolylmethine salt known as urorosein, which has a strong absorbance maximum around 490 nm. This reaction forms the basis of a spectrophotometric method for quantifying indole-3-carbaldehyde. The reaction mechanism is based on the reactivity of the indole ring and the aldehyde group, functionalities that are both present in this compound.

Therefore, it is plausible that a similar colorimetric assay could be developed for this compound. The development would require optimizing parameters such as acid concentration, solvent, temperature, and reaction time to achieve a stable and reproducible color change suitable for quantitative analysis. The fluorine and N-methyl substituents may influence the reaction kinetics and the λmax of the resulting colored product, necessitating re-optimization of the assay conditions. Other classic reagents for indoles, such as Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid), could also be explored for developing a specific colorimetric assay. ijeas.org

Patent Landscape and Commercial Applications in Research

Analysis of Patent Literature Involving 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde and its Derivatives

An examination of the patent landscape reveals that this compound is often cited in the context of synthetic methodologies for producing a variety of substituted indole-3-carbaldehydes. These patents highlight the compound's utility in creating a diverse library of molecules for further screening and development.

For instance, Chinese patent CN102786460A discloses a general synthetic method for indole-3-carboxaldehyde (B46971) compounds, which is relevant to the production of this compound. researchgate.net This type of patent is crucial for researchers and commercial entities as it provides a foundational method for accessing this important class of intermediates.

Furthermore, the patent literature suggests the incorporation of the 6-fluoro-1-methyl-1H-indole moiety into larger molecular scaffolds. While not always explicitly naming this compound, patents covering broad Markush structures often encompass this specific substitution pattern. These patents typically aim to protect a wide range of derivatives for potential use in various therapeutic areas.

Table 1: Representative Patents and Applications

| Patent Number | Title | Assignee/Inventors | Relevance to this compound |

| CN102786460A | Synthetic method for indole-3-carboxaldehyde compounds | Not specified in available data | Describes a general synthesis method applicable to the production of various indole-3-carbaldehydes, including fluorinated and methylated derivatives. researchgate.net |

| EP3994986A1 | Agrochemical composition with improved drift and spreading properties | Not specified in available data | Mentions a structurally related fluoro-indole derivative within a list of potential herbicidal compounds, indicating the potential utility of this scaffold in the agrochemical sector. enamine.net |

Emerging Industrial Applications in Pharmaceutical and Agrochemical Sectors (Research-Oriented)

The unique substitution pattern of this compound, featuring a fluorine atom at the 6-position, a methyl group at the 1-position, and a reactive carbaldehyde at the 3-position, makes it a valuable starting material for research and development in both the pharmaceutical and agrochemical industries.

In the pharmaceutical sector, indole-3-carbaldehyde derivatives are recognized as important precursors for a wide range of biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex heterocyclic systems.

Research in medicinal chemistry has shown that indole-based compounds possess a broad spectrum of pharmacological activities. While specific research directly utilizing this compound is often proprietary, the general importance of this scaffold is well-established. Derivatives of indole-3-carbaldehyde have been investigated for their potential as antibacterial, antifungal, and antiviral agents.

In the agrochemical sector, there is a continuous search for novel active ingredients with improved efficacy and safety profiles. The mention of a fluoro-indole derivative in a patent for herbicidal compositions suggests that this chemical space is being explored for agricultural applications. enamine.net The indole (B1671886) nucleus is a common motif in natural products with biological activity, and synthetic derivatives are frequently developed to optimize these properties for commercial use.

Table 2: Potential Research Applications of Derivatives

| Derivative Class | Potential Application Area | Rationale |

| Schiff bases and hydrazones derived from the aldehyde | Pharmaceutical Research | The aldehyde group can be readily converted into imines, which are precursors to a variety of heterocyclic compounds with potential biological activity. |

| Products of condensation reactions (e.g., Knoevenagel, Wittig) | Medicinal and Agrochemical Chemistry | Allows for the introduction of diverse side chains at the 3-position, leading to a wide array of compounds for screening. |

| Reduced and oxidized derivatives | Synthetic Chemistry | The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization and the synthesis of target molecules. |

常见问题

Q. Answer :

- NMR Spectroscopy :

- X-ray Crystallography : Use SHELXL for structure refinement. Grow crystals via slow evaporation (solvent: DCM/hexane). Fluorine’s strong electron density aids in resolving positional disorder .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (expected [M+H]⁺: 192.08).

Basic: How does the reactivity of the aldehyde group in this compound compare to other indole-3-carbaldehyde derivatives?

Answer :

The aldehyde group undergoes standard reactions (e.g., oxidation, reduction, nucleophilic addition), but the electron-withdrawing fluorine at C6 increases its electrophilicity:

- Reduction : Use NaBH₄ in methanol (0°C) to avoid over-reduction; LiAlH₄ may reduce the indole ring .

- Oxidation : Catalytic TEMPO/NaClO₂ in aqueous acetonitrile converts the aldehyde to a carboxylic acid .

- Condensation : React with amines (e.g., hydrazines) in ethanol under reflux to form hydrazones. Monitor by IR (loss of C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Answer :

Contradictions often arise from impurities, solvent effects, or competing pathways. Mitigation strategies:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity before reactivity studies .

- Solvent Screening : Test reactions in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess solvent-dependent pathways.

- Mechanistic Probes : Employ deuterium labeling (e.g., D₂O exchange) or computational modeling (DFT) to identify intermediates .

Advanced: What experimental and computational approaches are recommended to study the electronic effects of the 6-fluoro substituent?

Q. Answer :

- NMR Chemical Shift Analysis : Compare ¹H/¹³C shifts of 6-fluoro vs. non-fluoro analogs. The fluorine’s -I effect deshields adjacent protons (e.g., C5-H upfield shift) .

- DFT Calculations : Use Gaussian or ORCA to map electron density (Mulliken charges) and predict regioselectivity in reactions .

- X-ray Photoelectron Spectroscopy (XPS) : Quantify fluorine’s binding energy (~685 eV) to correlate with electronic effects .

Advanced: How should researchers handle stability issues during storage and handling of this compound?

Q. Answer :

- Storage : Keep under inert gas (Ar/N₂) at -20°C in amber vials. Avoid moisture (use molecular sieves) .

- Degradation Signs : Yellowing indicates aldehyde oxidation; confirm via FTIR (broad O-H stretch at ~3300 cm⁻¹).

- Handling : Use Schlenk techniques for air-sensitive reactions. Quench excess reagents with aqueous NaHSO₃ .

Advanced: What strategies can be employed to design derivatives of this compound for biological activity screening?

Q. Answer :

- Structural Modifications :

- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with low binding energy (<-7 kcal/mol) .

Advanced: How can researchers validate the regioselectivity of electrophilic substitutions in this compound?

Q. Answer :

- Directing Group Analysis : The 3-carbaldehyde acts as a meta-director. Use HNO₃/H₂SO₄ to nitrate at C5; confirm via NOE NMR .

- Competitive Experiments : Compare bromination (NBS, CCl₄) in fluorinated vs. non-fluorinated analogs. GC-MS quantifies product ratios .

Advanced: What analytical workflows are recommended for detecting trace impurities in this compound?

Q. Answer :

- LC-MS/MS : Use a C18 column (0.1% formic acid in water/acetonitrile) to separate impurities. Monitor [M+H]⁺ transitions for byproducts (e.g., methylated side products).

- ICP-MS : Detect residual metals (e.g., Pd from coupling reactions) with detection limits <1 ppb .

Advanced: How can the methyl group at N1 influence the compound’s supramolecular interactions in crystal packing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。